molecular formula C8H7ClF3NO2S B2427773 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide CAS No. 2327098-43-9

3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No. B2427773
CAS RN: 2327098-43-9
M. Wt: 273.65
InChI Key: CQACUJSAIQSYFV-UHFFFAOYSA-N
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Description

3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H7ClF3N . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves several stages . The reaction starts with 2,2,2-trifluoroethylamine hydrochloride and 3-chloroaniline. The reaction solution is cooled to room temperature, and some impurities are removed by filtration. The product is then concentrated and purified using column chromatography .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is complex and involves several atoms including carbon, hydrogen, chlorine, fluorine, and nitrogen . The exact structure can be determined using various analytical techniques .


Chemical Reactions Analysis

3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide can participate in various chemical reactions. For instance, it can be used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide include a molecular weight of 175.54 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . It is a pale yellow liquid .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Research on similar compounds, like N-(2-Methylphenyl)benzenesulfonamide, has focused on their molecular structure, particularly the conformation of bonds and the dihedral angles between benzene rings. These studies reveal the hydrogen bonding patterns which could be relevant for 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide as well (Gowda et al., 2008).

Chemical Synthesis and Reactions

  • Synthesis processes for related compounds involve reactions like aza-Darzens-type reactions, which could potentially be applied to the synthesis of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide. These processes are essential for creating novel compounds with specific chemical properties (Giubellina et al., 2006).

Novel Scaffold for Drug Development

  • Similar compounds, such as N-(4-phenoxyphenyl)benzenesulfonamide derivatives, have been developed as nonsteroidal progesterone receptor antagonists. This suggests the potential of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide in drug development, particularly as a novel scaffold for targeting specific receptors (Yamada et al., 2016).

Crystal Structure Analysis

  • The crystal structure analysis of similar sulfonamide compounds, like 2-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide, provides insights into the molecular arrangement, which is crucial for understanding the chemical behavior and potential applications of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide (Suchetan et al., 2010).

Anticancer Activity

  • Benzenesulfonamide derivatives have been explored for their anticancer activity, indicating that 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide could have potential applications in cancer research and treatment (Żołnowska et al., 2016).

Chemical Reactivity and Potential Medicinal Applications

  • The reactivity of benzenesulfonamide compounds and their potential for medicinal applications are areas of active research. This could include exploring the properties of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide in various chemical reactions and its potential medicinal uses (Siddiqui et al., 2008).

properties

IUPAC Name

3-chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c9-6-2-1-3-7(4-6)16(14,15)13-5-8(10,11)12/h1-4,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQACUJSAIQSYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide

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